Regioselective C2-Functionalization vs. Indole
4,5,6,7-Tetrahydroindole enables electrophilic substitution at the C-2 position, whereas fully aromatic indole undergoes substitution exclusively at C-3. This inversion of regioselectivity is critical for synthesizing 2-substituted indole derivatives, which are otherwise difficult to access directly [1]. The Vilsmeier reaction exemplifies this: indole yields 3-formylindole, while tetrahydroindole can be employed to introduce formyl or other electrophiles at the C-2 position [1].
| Evidence Dimension | Regioselectivity of Electrophilic Substitution |
|---|---|
| Target Compound Data | Electrophilic attack occurs at the C-2 position (enamine-like reactivity) [1] |
| Comparator Or Baseline | Indole (fully aromatic): Electrophilic attack occurs at the C-3 position [1] |
| Quantified Difference | Qualitative difference: site of reactivity is inverted from C-3 to C-2 |
| Conditions | Vilsmeier-Haack reaction conditions |
Why This Matters
This enables direct access to 2-substituted indoles, a motif prevalent in bioactive alkaloids and pharmaceuticals, providing a synthetic advantage over using standard indole.
- [1] Kangwon National University. Synthesis of N-Aryl-4,5,6,7-tetrahydroindoles. Bull. Korean Chem. Soc. 2012, 33 (1), 341–343. View Source
